1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

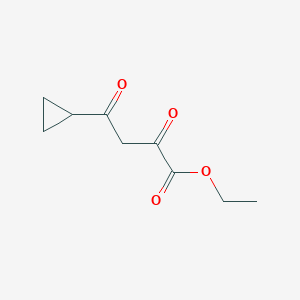

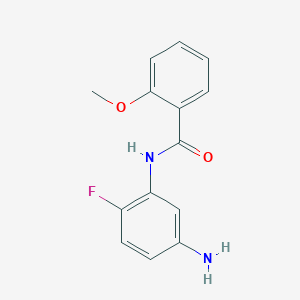

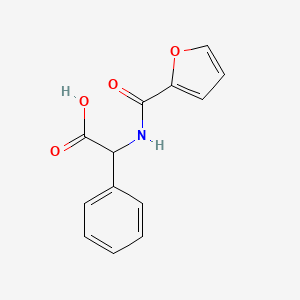

The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolyl piperidines and carboxylate derivatives, which are of interest due to their biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically include the formation of a heterocyclic ring followed by functional group transformations. For example, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides involves isoxazole ring formation, α-bromination, thiazole ring formation, and carboxamide attachment . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a cyclization reaction and a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds with thiazolyl and piperidyl groups can be complex, with stereochemistry playing a significant role. For instance, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized using single crystal X-ray diffraction . This technique could be employed to determine the precise molecular structure of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of thiazolyl piperidine compounds can vary depending on the substituents and functional groups present. The papers do not provide specific reactions for 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid, but they do mention that similar compounds exhibit reactivity typical of carboxamides and thiocarboxamides , as well as reactions involving hydrazine derivatives . These insights could guide the exploration of chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl piperidine derivatives, such as acid dissociation constants, are important for their biological activity. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is a critical parameter for understanding the compound's behavior in different pH environments . Although the exact properties of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid are not provided, similar analyses could be conducted to ascertain its properties.

Relevant Case Studies

The papers discuss the biological activities of related compounds, such as their herbicidal activities and antimicrobial effects. For instance, certain carboxamides and thiocarboxamides showed moderate to good herbicidal activities and competitive inhibition against the native spinach D1 protease . Additionally, some methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains . These findings suggest that 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid could also have potential biological applications, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Atom Economic Synthesis and AChE Inhibitory Activity

Sivakumar et al. (2013) developed an atom economic synthesis method for novel dispiro heterocycles involving 1,3-thiazolone-4-carboxylic acid and piperidine-2-carboxylic acid. The compounds were evaluated for their acetylcholinesterase (AChE) inhibitory activity, highlighting potential therapeutic applications in treating diseases like Alzheimer's. The study found compound 3c to be the most potent with an IC50 value of 1.86 μmol/L (Sivakumar, Ranjith Kumar, Ali, & Choon, 2013).

Aurora Kinase Inhibitor for Cancer Treatment

Research on Aurora kinase inhibitors, as described by ロバート ヘンリー,ジェームズ (2006), involves compounds structurally related to piperidine-4-carboxylic acid. These inhibitors can potentially treat cancer by inhibiting Aurora A, indicating the importance of piperidine derivatives in developing new oncology therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity of Piperidine Substituted Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their antimicrobial properties. The study demonstrated that these compounds possess significant antibacterial and antifungal activities, emphasizing the potential of piperidine derivatives in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Biological Properties of Novel Heterocycles

Research by Malinauskienė et al. (2018) explored the synthesis of methyl 2-amino-1,3-selenazole-5-carboxylates with chiral piperidin-2-yl and piperidin-3-yl substituents. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design (Malinauskienė, Kveselytė, Dzedulionytė, Bieliauskas, Burinskas, Sløk, & Šačkus, 2018).

Anticancer Activity of Piperidine-4-carboxylic Acid Derivatives

A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The study found compounds with low IC50 values, indicating strong anticancer activity compared to doxorubicin used as a reference, showcasing the potential of piperidine derivatives in cancer therapy (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQOXDSSWJFEEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)